Methyl(2-methyl-3-phenylpropyl)amine

Overview

Description

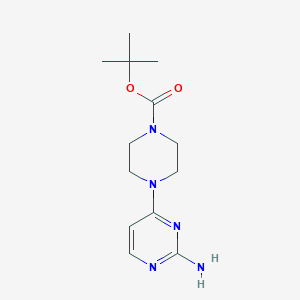

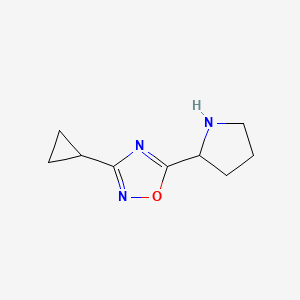

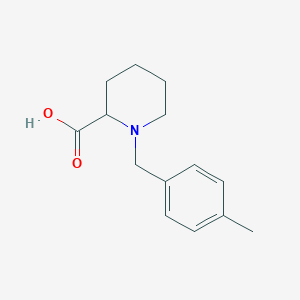

“Methyl(2-methyl-3-phenylpropyl)amine” is an organic compound that contains nitrogen. It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but it also has additional properties based on its carbon connectivity . In this compound, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .

Synthesis Analysis

The synthesis of “this compound” can be achieved through transaminase-mediated synthesis. This method offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular formula of CHN, with an average mass of 149.233 Da and a mono-isotopic mass of 149.120453 Da .Physical and Chemical Properties Analysis

Amines are generally high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . Specific physical and chemical properties of “this compound” were not found in the search results.Safety and Hazards

“Methyl(2-methyl-3-phenylpropyl)amine” should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas in case of a spill or leak .

Future Directions

Future directions in the study of “Methyl(2-methyl-3-phenylpropyl)amine” and similar compounds could include further exploration of their synthesis methods, as well as their potential applications in pharmaceuticals and other industries . For instance, transaminase-mediated synthesis methods could be further optimized for higher yield and purity . Additionally, the potential applications of these compounds in the treatment of various health conditions could be further explored .

Mechanism of Action

Target of Action

Methyl(2-methyl-3-phenylpropyl)amine, a compound structurally similar to 3-Phenylpropylamine , is likely to interact with similar targets. The primary targets of 3-Phenylpropylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

Based on its structural similarity to methylphenidate , it might act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . This would increase the presence of these neurotransmitters in the extraneuronal space, thereby prolonging their action.

Biochemical Pathways

As an ndri, it could potentially influence thedopaminergic and noradrenergic pathways , which are involved in a variety of physiological functions, including mood regulation, reward, and cognition.

Result of Action

As an ndri, it could potentially enhance neurotransmission within the prefrontal cortex , which could lead to improved cognitive function and reduced impulsivity.

Biochemical Analysis

Biochemical Properties

Methyl(2-methyl-3-phenylpropyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterases, which are enzymes that hydrolyze ester bonds. This compound has been shown to be involved in the amidation of TEMPO-oxidized cellulose nanocrystals, indicating its role in modifying the surface properties of cellulose . Additionally, it interacts with aromatic molecules, enhancing the dispersion and colloidal stabilization of modified cellulose in organic solvents .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of polyamines, which are essential for cellular proliferation, differentiation, and programmed cell death . This compound’s interaction with polyamines suggests its potential role in regulating tumor formation and other cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to participate in free radical bromination and nucleophilic substitution reactions at the benzylic position . These reactions are crucial for its biochemical activity and its ability to modify other molecules. The compound’s interaction with enzymes such as carboxylesterases further highlights its role in biochemical modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo N-methylation under solvent-free ball milling conditions, resulting in the formation of tertiary amine derivatives . This process affects the compound’s reactivity and stability, which are critical for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits antidepressant-like effects in rodents when administered at specific doses . High doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phenylalanine ammonia lyase, enoate reductase, and aryl carboxylic acid reductase, which are part of the biosynthetic pathway for 3-phenylpropanol . These interactions influence the metabolic flux and levels of metabolites, contributing to the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.

Properties

IUPAC Name |

N,2-dimethyl-3-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWKZRYBSNVOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104178-02-1 | |

| Record name | methyl(2-methyl-3-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3207341.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3207347.png)

![2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B3207362.png)